Cas no 2228276-82-0 (3-tert-butyl-4-ethynyl-1H-pyrazole)

3-tert-Butyl-4-ethynyl-1H-pyrazole is a specialized pyrazole derivative featuring a tert-butyl substituent at the 3-position and an ethynyl group at the 4-position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural framework, which combines steric hindrance from the tert-butyl group with the reactivity of the ethynyl functionality. The ethynyl group enables further functionalization via click chemistry or cross-coupling reactions, making it a versatile intermediate. Its rigid pyrazole core enhances stability, while the tert-butyl group may influence solubility and steric interactions. This compound is particularly useful in the development of pharmaceuticals, agrochemicals, and advanced materials.
3-tert-butyl-4-ethynyl-1H-pyrazole structure
2228276-82-0 structure
Product Name:3-tert-butyl-4-ethynyl-1H-pyrazole
CAS No:2228276-82-0
MF:C9H12N2
MW:148.204981803894
CID:5757005
PubChem ID:165627922
Update Time:2025-05-26

3-tert-butyl-4-ethynyl-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 3-tert-butyl-4-ethynyl-1H-pyrazole
    • 2228276-82-0
    • EN300-1779836
    • Inchi: 1S/C9H12N2/c1-5-7-6-10-11-8(7)9(2,3)4/h1,6H,2-4H3,(H,10,11)
    • InChI Key: LWAXJZTUXZBSJM-UHFFFAOYSA-N
    • SMILES: N1C(=C(C#C)C=N1)C(C)(C)C

Computed Properties

  • Exact Mass: 148.100048391g/mol
  • Monoisotopic Mass: 148.100048391g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 28.7Ų

3-tert-butyl-4-ethynyl-1H-pyrazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1779836-0.05g
3-tert-butyl-4-ethynyl-1H-pyrazole
2228276-82-0
0.05g
$1247.0 2023-09-20
Enamine
EN300-1779836-0.1g
3-tert-butyl-4-ethynyl-1H-pyrazole
2228276-82-0
0.1g
$1307.0 2023-09-20
Enamine
EN300-1779836-0.25g
3-tert-butyl-4-ethynyl-1H-pyrazole
2228276-82-0
0.25g
$1366.0 2023-09-20
Enamine
EN300-1779836-0.5g
3-tert-butyl-4-ethynyl-1H-pyrazole
2228276-82-0
0.5g
$1426.0 2023-09-20
Enamine
EN300-1779836-1.0g
3-tert-butyl-4-ethynyl-1H-pyrazole
2228276-82-0
1g
$1485.0 2023-06-03
Enamine
EN300-1779836-2.5g
3-tert-butyl-4-ethynyl-1H-pyrazole
2228276-82-0
2.5g
$2912.0 2023-09-20
Enamine
EN300-1779836-5.0g
3-tert-butyl-4-ethynyl-1H-pyrazole
2228276-82-0
5g
$4309.0 2023-06-03
Enamine
EN300-1779836-10.0g
3-tert-butyl-4-ethynyl-1H-pyrazole
2228276-82-0
10g
$6390.0 2023-06-03
Enamine
EN300-1779836-1g
3-tert-butyl-4-ethynyl-1H-pyrazole
2228276-82-0
1g
$1485.0 2023-09-20
Enamine
EN300-1779836-5g
3-tert-butyl-4-ethynyl-1H-pyrazole
2228276-82-0
5g
$4309.0 2023-09-20

3-tert-butyl-4-ethynyl-1H-pyrazole Related Literature

Additional information on 3-tert-butyl-4-ethynyl-1H-pyrazole

Properties and Applications of 3-tert-butyl-4-ethynyl-1H-pyrazole (CAS No. 2228276-82-0)

3-tert-butyl-4-ethynyl-1H-pyrazole, identified by the Chemical Abstracts Service Number (CAS No.) 2228276-82-0, is a heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the pyrazole class, which is well-known for its broad spectrum of biological activities and utility in drug development. The presence of both a tert-butyl group and an ethynyl substituent in its molecular structure imparts unique chemical properties that make it a valuable scaffold for synthetic chemistry and medicinal chemistry applications.

The tert-butyl group, characterized by its steric bulk, enhances the lipophilicity of the molecule, which can be advantageous for membrane permeability and oral bioavailability in drug candidates. On the other hand, the ethynyl moiety introduces a reactive site that can be further functionalized through various chemical reactions, such as Sonogashira coupling, to create more complex structures. This versatility makes 3-tert-butyl-4-ethynyl-1H-pyrazole a promising building block for designing novel therapeutic agents.

In recent years, there has been growing interest in pyrazole derivatives due to their demonstrated efficacy in various biological assays. Studies have shown that compounds with a pyrazole core exhibit potential as kinase inhibitors, antiviral agents, and anti-inflammatory drugs. The specific arrangement of substituents in 3-tert-butyl-4-ethynyl-1H-pyrazole may contribute to its ability to interact with biological targets in a unique manner, making it a candidate for further exploration in drug discovery.

One of the most compelling aspects of 3-tert-butyl-4-ethynyl-1H-pyrazole is its potential as an intermediate in the synthesis of more complex molecules. The ethynyl group can be readily transformed into other functional groups, such as alcohols, amines, or carboxylic acids, through standard organic transformations. This reactivity has been leveraged in the development of novel compounds targeting specific diseases. For instance, researchers have utilized similar pyrazole derivatives to develop inhibitors of Janus kinases (JAKs), which are implicated in autoimmune disorders and cancer.

The tert-butyl group not only influences the physical properties of the molecule but also serves as a handle for further derivatization. For example, it can be used to stabilize reactive intermediates or to introduce additional hydrophobicity when designing molecules for oral administration. The combination of these features makes 3-tert-butyl-4-ethynyl-1H-pyrazole a versatile tool for medicinal chemists seeking to develop new therapeutic strategies.

Recent advances in computational chemistry have also highlighted the importance of molecular structure in determining biological activity. Virtual screening methods have been employed to identify potential hits from large libraries of compounds, including derivatives of pyrazole. The unique profile of 3-tert-butyl-4-ethynyl-1H-pyrazole, with its balance of lipophilicity and reactivity, has positioned it as a promising candidate for such high-throughput screening campaigns.

In addition to its pharmaceutical applications, 3-tert-butyl-4-ethynyl-1H-pyrazole has shown promise in materials science. Pyrazole derivatives are known to exhibit interesting electronic properties, making them suitable for use in organic semiconductors and optoelectronic devices. The ethynyl group can be used to create conjugated systems that enhance charge transport properties, which is crucial for applications such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

The synthesis of 3-tert-butyl-4-ethynyl-1H-pyrazole typically involves multi-step organic reactions starting from commercially available precursors. Common synthetic routes include the condensation of β-ketoesters with hydrazines to form pyrazoles, followed by selective functionalization at the 3-position with tert-butanol and subsequent introduction of the ethynyl group via cross-coupling reactions. These synthetic strategies highlight the compound's accessibility and utility as a building block for more complex molecules.

One notable aspect of working with 3-tert-butyl-4-ethynyl-1H-pyrazole is its stability under various reaction conditions. The tert-butyl group provides steric hindrance that protects the molecule from unwanted side reactions, while the ethynyl group remains reactive under controlled conditions. This balance between stability and reactivity makes it an ideal candidate for use in multi-step syntheses where multiple functional groups need to be introduced without compromising the integrity of the core structure.

The growing body of research on pyrazole derivatives underscores their significance in modern chemistry and biology. As our understanding of molecular interactions continues to evolve, compounds like 3-tert-butyl-4-ethynyl-1H-pyrazole will undoubtedly play a crucial role in the discovery and development of new drugs and materials. Their unique structural features offer a rich palette for medicinal chemists and materials scientists alike, driving innovation across multiple disciplines.

Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited